molecular formula C13H13NO3 B2805270 3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid CAS No. 77876-78-9

3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid

Cat. No.: B2805270
CAS No.: 77876-78-9
M. Wt: 231.251
InChI Key: VDQCGNBJGMCHAC-UHFFFAOYSA-N
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Description

3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a propanoic acid group attached to the oxazole ring, which is substituted with a methyl and a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-phenyl-2-aminomethyl oxazole with a suitable carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated oxazole compounds.

Scientific Research Applications

3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-phenyl-1,3-oxazole: Lacks the propanoic acid group, making it less versatile in certain reactions.

    3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)acetic acid: Similar structure but with an acetic acid group instead of propanoic acid.

    2-Phenyl-4-methyl-1,3-oxazole: Different substitution pattern on the oxazole ring.

Uniqueness

3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid is unique due to the presence of both a propanoic acid group and specific substitutions on the oxazole ring. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-13(10-5-3-2-4-6-10)17-11(14-9)7-8-12(15)16/h2-6H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQCGNBJGMCHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77876-78-9
Record name 3-(4-methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid
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